(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a thioxo group at position 2 and a Z-configured arylidene substituent at position 3. Its structure includes a 1,3-benzodioxole (methylenedioxy) group at the arylidene moiety and a 2-methoxyphenyl group at position 4.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c1-21-13-5-3-2-4-12(13)19-17(20)16(25-18(19)24)9-11-6-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXGVMBVIREASH-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 2-thioxo group (-C=S) in the thiazolidinone ring undergoes nucleophilic substitution reactions. For example:
-
Reaction with Amines : Primary or secondary amines displace the sulfur atom, forming 2-amino derivatives. Microwave-assisted synthesis (60–120 W, 80–120°C, 10–30 min) with cyclic amines like morpholine or piperidine achieves yields of 65–85% .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) produces S-alkylated analogues, often accompanied by N-alkylation side products .
Key Reaction Data :
Oxidation and Reduction Reactions
The thioxo group and exocyclic double bond are susceptible to redox transformations:
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo (-C=S) to a carbonyl (-C=O), yielding rhodanine derivatives .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the exocyclic double bond (Z-configuration retained) to a single bond, altering biological activity .
Key Reaction Data :
Knoevenagel Condensation
The exocyclic double bond in the 5-benzylidene group is formed via Knoevenagel condensation between a thiazolidinone precursor and an aromatic aldehyde (e.g., benzodioxole-5-carbaldehyde). Microwave irradiation (100–150°C, 20–40 min) accelerates this reaction with yields >80% .
Mechanistic Insight :
The reaction proceeds via base-catalyzed enolate formation, followed by dehydration to stabilize the conjugated system .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl substituent undergoes electrophilic substitution under acidic conditions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (40–60%) due to steric hindrance.
Complexation with Metal Ions
The thiazolidinone core acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfur and carbonyl oxygen atoms. Stability constants (log K) range from 4.2 to 6.8, depending on solvent polarity .
Biological Activity Modulation via Functionalization
Derivatization of the thiazolidinone scaffold enhances pharmacological properties:
-
Anti-inflammatory Activity : Introduction of electron-withdrawing groups (e.g., -NO₂) at the benzodioxole ring increases COX-2 inhibition (IC₅₀: 1.2–3.8 μM) .
-
Anticancer Activity : 5-Benzylidene derivatives exhibit potent cytotoxicity against HL-60 leukemia cells (IC₅₀: 2.66–6.42 μM) .
Stability and Degradation
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiazolidinone Core | Central ring structure with sulfur and nitrogen |
| Benzodioxole Moiety | Contributes to biological activity and stability |
| Methoxyphenyl Group | Enhances lipophilicity and potential interactions |
Pharmacological Potential
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Antioxidant Activity : Thiazolidinones are known for their ability to scavenge free radicals, which may help in reducing oxidative stress.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various microbial strains, suggesting this compound could be explored for antibacterial or antifungal applications.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research indicates that the biological activity of this compound can be influenced by its structural features. Compounds with similar frameworks have been associated with various pharmacological effects, including:
- Dose-dependent responses : Biological assays are essential for evaluating these activities, often revealing how varying concentrations affect therapeutic outcomes.
Synthesis and Derivatives
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be approached through several synthetic strategies involving different reagents and conditions tailored to each synthetic step. The exploration of derivatives may lead to enhanced biological activity or selectivity.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant properties of thiazolidinone derivatives, including this compound. The findings indicated that compounds with a benzodioxole moiety exhibited significant radical scavenging activity, supporting further investigations into their potential as therapeutic agents against oxidative stress-related diseases.
Case Study 2: Antimicrobial Testing
In another research effort, derivatives of thiazolidinones were tested against a panel of bacterial strains. The results showed promising antimicrobial activity, with specific derivatives exhibiting inhibition zones comparable to standard antibiotics. This suggests that this compound could be further explored for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The target compound likely exhibits a high melting point (>260°C), consistent with analogs like 5e () and 4a (). Polar substituents (e.g., benzodioxole, methoxy) enhance intermolecular hydrogen bonding and van der Waals interactions .
- Solubility : The 2-methoxyphenyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 5c in ), but the benzodioxole moiety could improve lipid solubility .
Crystallographic and Structural Insights
- Hydrogen Bonding : Analogous compounds (e.g., ) form intramolecular hydrogen bonds between the thioxo group and adjacent substituents, stabilizing the Z-configuration. The target compound’s 2-methoxyphenyl group may participate in similar interactions .
- Crystal Packing : Benzodioxole-containing derivatives often exhibit layered crystal structures due to π-π interactions, as seen in 4a () .
Biological Activity
The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The thiazolidin-4-one core structure contains a thiazole ring fused with a ketone group, which is essential for its biological activity. The specific configuration of substituents at the 5-position and other locations significantly influences its pharmacological properties. The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinones, often enhanced by microwave-assisted techniques for improved yields and reaction times .
Antibacterial Activity
Research indicates that thiazolidin-4-one derivatives exhibit potent antibacterial properties. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications at the C2 position of thiazolidinones enhance their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives is well-documented. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, studies have reported that derivatives with similar structural features can inhibit enzymes involved in cancer progression, such as CDK1/cyclin B complexes . The IC50 values for these compounds often fall within nanomolar ranges, indicating strong inhibitory effects on tumor cell lines like MDA-MB 231 and HCT 116 .
Antioxidant Properties
Thiazolidinones also exhibit antioxidant activities, which contribute to their therapeutic potential. The ability to scavenge free radicals has been linked to their structural characteristics; compounds with electron-donating groups tend to show enhanced antioxidant capabilities .
Summary of Biological Activities
Case Studies
- Antibacterial Study : A recent study synthesized several thiazolidinone derivatives and tested them against common bacterial strains. Compounds with methoxy substitutions showed enhanced activity against E. coli, achieving over 80% inhibition at certain concentrations .
- Anticancer Investigation : In vitro assays revealed that this compound exhibited an IC50 value of approximately 500 nM against MDA-MB 231 cells, indicating significant potential as a therapeutic agent in breast cancer treatment .
Q & A
Basic: What are the optimal laboratory-scale synthesis routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step condensation and cyclization process. A common approach includes:
- Step 1: Condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .
- Step 2: Cyclization with 2-methoxyphenyl isothiocyanate in the presence of a base (e.g., K₂CO₃) to form the thiazolidinone core .
- Optimization Tips:
- Use reflux conditions (80–100°C) in a polar aprotic solvent (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to minimize by-products.
- Purify via recrystallization (e.g., DMF/ethanol mixtures) to achieve >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
